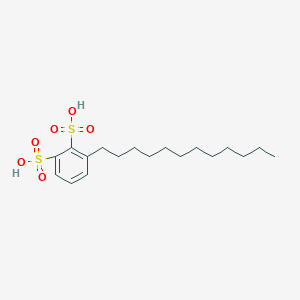
1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol is an organic compound characterized by a cyclohexyl group, a thiophene ring, and a diol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol typically involves the reaction of cyclohexyl derivatives with thiophene compounds under controlled conditions. One common method includes the use of Grignard reagents to introduce the cyclohexyl group, followed by the addition of thiophene and subsequent oxidation to form the diol.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic hydrogenation and advanced purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled temperatures and solvents.
Major Products:
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl-thiophene derivatives with reduced aromaticity.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclohexyl-1-(thiophen-2-yl)ethane-1,2-diol
- 1-Cyclohexyl-1-(furan-3-yl)ethane-1,2-diol
- 1-Cyclohexyl-1-(pyrrole-3-yl)ethane-1,2-diol
Uniqueness: 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyrrole rings. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
91704-69-7 |
|---|---|
Molekularformel |
C12H18O2S |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
1-cyclohexyl-1-thiophen-3-ylethane-1,2-diol |
InChI |
InChI=1S/C12H18O2S/c13-9-12(14,11-6-7-15-8-11)10-4-2-1-3-5-10/h6-8,10,13-14H,1-5,9H2 |
InChI-Schlüssel |
BLAVQZDMAFVGKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(CO)(C2=CSC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


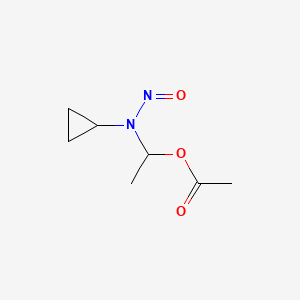
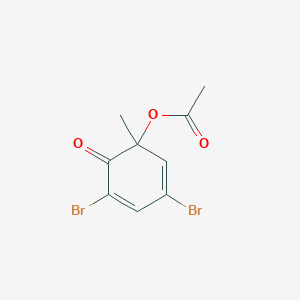

![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)

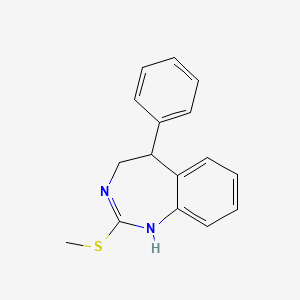
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

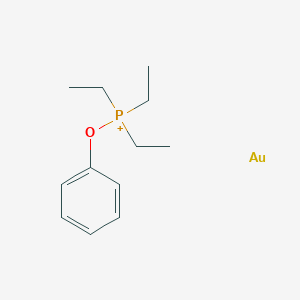
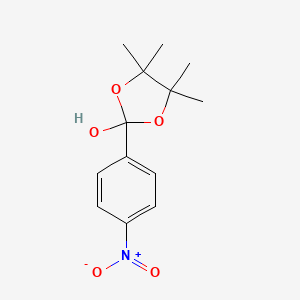

![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
